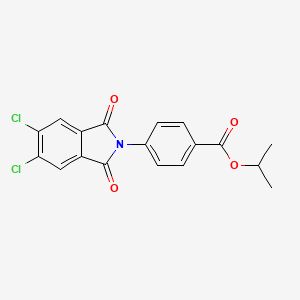![molecular formula C12H17N5O B12488616 1-methyl-N-[2-(propan-2-yloxy)benzyl]-1H-tetrazol-5-amine](/img/structure/B12488616.png)
1-methyl-N-[2-(propan-2-yloxy)benzyl]-1H-tetrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-[2-(propan-2-yloxy)benzyl]-1H-tetrazol-5-amine is a synthetic organic compound that belongs to the class of tetrazoles Tetrazoles are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[2-(propan-2-yloxy)benzyl]-1H-tetrazol-5-amine typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 2-(propan-2-yloxy)benzyl chloride, is reacted with sodium azide to form 2-(propan-2-yloxy)benzyl azide.
Cyclization to Tetrazole: The benzyl azide is then subjected to cyclization under acidic conditions to form the tetrazole ring.
Methylation: The final step involves the methylation of the tetrazole nitrogen to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[2-(propan-2-yloxy)benzyl]-1H-tetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
Scientific Research Applications
1-methyl-N-[2-(propan-2-yloxy)benzyl]-1H-tetrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of new materials with unique properties, such as high thermal stability and conductivity.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-methyl-N-[2-(propan-2-yloxy)benzyl]-1H-tetrazol-5-amine involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to enzymes and receptors. This binding can inhibit or activate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-methyl-N-[2-(propan-2-yloxy)benzyl]-1H-imidazole-5-amine: Similar structure but with an imidazole ring instead of a tetrazole ring.
1-methyl-N-[2-(propan-2-yloxy)benzyl]-1H-triazole-5-amine: Similar structure but with a triazole ring.
Uniqueness
1-methyl-N-[2-(propan-2-yloxy)benzyl]-1H-tetrazol-5-amine is unique due to its tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring is more stable and less prone to hydrolysis compared to imidazole and triazole rings, making it a valuable scaffold in drug design and materials science.
Properties
Molecular Formula |
C12H17N5O |
|---|---|
Molecular Weight |
247.30 g/mol |
IUPAC Name |
1-methyl-N-[(2-propan-2-yloxyphenyl)methyl]tetrazol-5-amine |
InChI |
InChI=1S/C12H17N5O/c1-9(2)18-11-7-5-4-6-10(11)8-13-12-14-15-16-17(12)3/h4-7,9H,8H2,1-3H3,(H,13,14,16) |
InChI Key |
QLQVCDGHJPUHSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC=C1CNC2=NN=NN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1H-Benzimidazol-2-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12488549.png)
![3-methyl-4-(3-methylthiophen-2-yl)-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12488553.png)




![Ethyl 3-{[(4-nitrophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12488583.png)

![4-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine](/img/structure/B12488588.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-phenoxyacetamide](/img/structure/B12488592.png)
![N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]-3-nitrobenzamide](/img/structure/B12488601.png)
methanone](/img/structure/B12488620.png)

